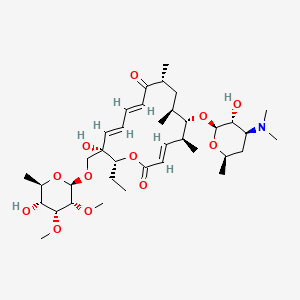

Mycinamicin V

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mycinamicin V is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida. Macrolides are a class of natural products that consist of a macrolactone ring linked to one or more sugar molecules. This compound is known for its potent antibacterial properties, particularly against gram-positive bacteria. It is one of several mycinamicin compounds, including Mycinamicin I, II, III, and IV, which are produced through late-stage oxidation steps from the initial macrolide Mycinamicin IV .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mycinamicin V involves the hydroxylation of Mycinamicin IV at the C-14 position. This reaction is catalyzed by the multifunctional cytochrome P450 enzyme MycG, which also catalyzes the epoxidation of Mycinamicin IV to produce Mycinamicin I . The hydroxylation reaction requires specific conditions, including the presence of oxygen and a suitable electron donor to facilitate the catalytic activity of MycG.

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Micromonospora griseorubida under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the production of this compound is optimized through the manipulation of various factors such as pH, temperature, and nutrient availability. The compound is then extracted and purified using techniques such as silica gel adsorption or partition chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Mycinamicin V undergoes several types of chemical reactions, including:

Epoxidation: MycG also catalyzes the epoxidation of Mycinamicin IV to produce Mycinamicin I.

N-demethylation: MycG can catalyze the unnatural N-demethylation of various mycinamicin substrates when partnered with specific redox partners.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxygen: Required for the oxidation and epoxidation reactions catalyzed by MycG.

Electron Donors: Such as NAD(P)H, which provide the necessary electrons for the catalytic activity of MycG.

Redox Partners: Such as Rhodococcus reductase domain RhFRED, which can modulate the catalytic activity of MycG.

Major Products

The major products formed from these reactions include Mycinamicin I and this compound, which are produced through the epoxidation and hydroxylation of Mycinamicin IV, respectively .

Applications De Recherche Scientifique

Mycinamicin V has several scientific research applications, including:

Mécanisme D'action

Mycinamicin V exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein biosynthesis. The compound narrows the nascent protein exit tunnel in the ribosome, preventing the proper translation of genetic code into proteins. This inhibition leads to growth arrest or cell death in bacterial pathogens . The specific interactions between this compound and ribosomal RNA nucleotides are influenced by the location of the sugar molecules and functional groups on the macrolactone ring .

Comparaison Avec Des Composés Similaires

Mycinamicin V is part of a family of 16-membered macrolide antibiotics, which also includes Mycinamicin I, II, III, and IV. These compounds share a similar macrolactone ring structure but differ in their functional groups and sugar molecules. For example:

Mycinamicin I: Produced through the epoxidation of Mycinamicin IV at the C12—C13 olefin position.

Mycinamicin II: Contains different sugar modifications compared to this compound.

Mycinamicin III and IV: Serve as intermediates in the biosynthesis of Mycinamicin I and V.

This compound is unique in its specific hydroxylation at the C-14 position, which distinguishes it from other mycinamicin compounds and contributes to its distinct antibacterial properties .

Propriétés

Formule moléculaire |

C37H61NO12 |

|---|---|

Poids moléculaire |

711.9 g/mol |

Nom IUPAC |

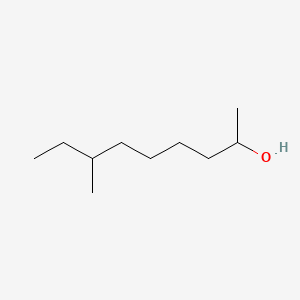

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C37H61NO12/c1-11-28-37(43,20-46-36-34(45-10)33(44-9)30(41)25(6)48-36)17-13-12-14-27(39)22(3)18-23(4)32(21(2)15-16-29(40)49-28)50-35-31(42)26(38(7)8)19-24(5)47-35/h12-17,21-26,28,30-36,41-43H,11,18-20H2,1-10H3/b14-12+,16-15+,17-13+/t21-,22+,23-,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1 |

Clé InChI |

YZYNKVRRUWKKRX-JGPZLTFNSA-N |

SMILES isomérique |

CC[C@@H]1[C@](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)O |

SMILES canonique |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(COC3C(C(C(C(O3)C)O)OC)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)